molecular formula C11H8F4O3 B5113958 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B5113958
M. Wt: 264.17 g/mol
InChI Key: LBUFHPUAFQVEFC-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a fluorinated organic compound belonging to the chromen-4-one family. This compound features a hydroxyl group and a tetrafluoroethyl group attached to the chromen-4-one core, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one typically involves the following steps:

  • Starting Materials: : The synthesis begins with 2,3-dihydro-4H-chromen-4-one as the starting material.

  • Hydroxylation: : The hydroxyl group is introduced through hydroxylation reactions, which can be performed using various oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems and advanced reaction monitoring techniques can optimize the synthesis process, reducing waste and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one can undergo several types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be further oxidized to form a carbonyl group.

  • Reduction: : The compound can be reduced to remove the carbonyl group, resulting in a hydroxylated derivative.

  • Substitution: : The fluorine atoms can be substituted with other functional groups, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation Products: : Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: : Alcohols and diols.

  • Substitution Products: : Derivatives with different functional groups, such as amines, halides, and esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex fluorinated molecules. Its unique structure makes it valuable in the study of fluorine chemistry and the development of new fluorinated materials.

Biology

In biological research, 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is used as a probe to study enzyme activities and metabolic pathways. Its fluorinated structure can help in tracking the compound's distribution and interactions within biological systems.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for designing new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature provides unique properties such as high thermal stability and chemical resistance, making it suitable for use in coatings, lubricants, and other advanced materials.

Mechanism of Action

The mechanism by which 2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group can act as a hydrogen bond donor, while the fluorinated ethyl group can enhance the compound's binding affinity to specific targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one

  • 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-pyran-4-one

  • 2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-thiopyran-4-one

Uniqueness

2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one stands out due to its unique combination of a hydroxyl group and a tetrafluoroethyl group on the chromen-4-one core. This combination provides distinct chemical and physical properties compared to similar compounds, making it more versatile in various applications.

Properties

IUPAC Name

2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-3H-chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c12-9(13)11(14,15)10(17)5-7(16)6-3-1-2-4-8(6)18-10/h1-4,9,17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUFHPUAFQVEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC1(C(C(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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